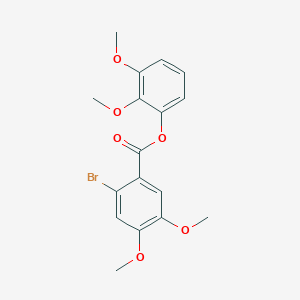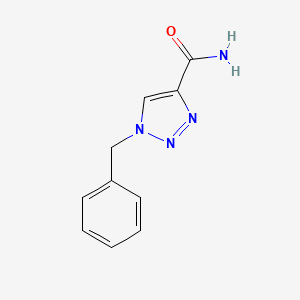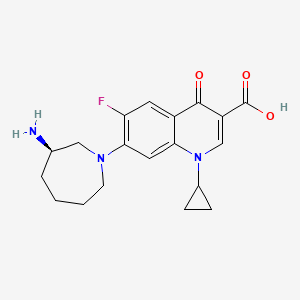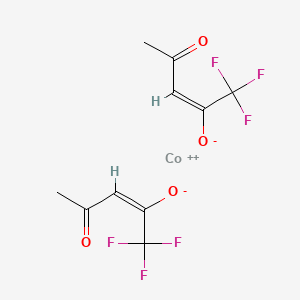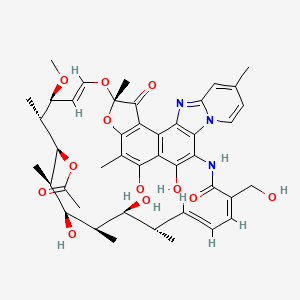
4-O-(E)-Feruloylquinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolic acids like Feruloylquinic Acid are secondary metabolites in plants and play essential physiological and metabolic functions . They are widely used in medicine, food, and cosmetics .
Synthesis Analysis
The synthesis of phenolic compounds often involves complex chemical reactions. For instance, the synthesis of indole derivatives involves the reaction of ethyl ester with hydrazine hydrate in refluxing ethanol .Molecular Structure Analysis
The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .Chemical Reactions Analysis
Chemical reactions of phenolic compounds can be classified into several types: acid–base reactions, exchange reactions, condensation reactions (and the reverse, cleavage reactions), and oxidation–reduction reactions .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen
Ellagic Acid
Scientific Field: Biomedical Applications
Ellagic Acid (EA) is a polyphenol extractive widely spread among dicotyledons . It’s derived from ellagitannins (ETs), a class of hydrolysable tannins .
Application Summary
EA and its derivatives are known for their antioxidant properties and biological activity . They have potential applications in various fields, including:
- Antibacterial, antifungal, and antiviral activities
- Anti-inflammatory, hepato- and cardioprotective effects
- Chemopreventive, neuroprotective, anti-diabetic, gastroprotective, antihyperlipidemic, and antidepressant-like activities
Methods of Application
EA is obtained via hydrolysis of ETs under acidic or alkaline conditions . The challenges in EA’s synthesis and production have prompted further research on new methods and alternative sources .
Results or Outcomes
EA and its derivatives have shown promising results in technical and biomedical applications due to their antioxidant and chelating properties .
C60 Fullerene Amino Acid Derivatives
Scientific Field: Medicine and Veterinary Science
C60 Fullerene Amino Acid Derivatives are water-soluble forms of fullerene C60 . They possess unique physicochemical and biological properties .
Application Summary
These derivatives have potential applications in the development of various drugs . They have shown:
- Membrane trophic, antioxidant, and photosensitizing properties
- Antiviral, antimicrobial, neurotrophic, and immunogenic activities
- Potential use in photodynamic antitumor therapy and targeted drug delivery systems
Methods of Application
The synthesis of these derivatives involves introducing hydrophilic groups and structural fragments into the fullerene core .
Results or Outcomes
These derivatives have shown promising results in biomedical applications due to their unique properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
96646-16-1 |
|---|---|
Produktname |
4-O-(E)-Feruloylquinic Acid |
Molekularformel |
C₁₇H₂₀O₉ |
Molekulargewicht |
368.34 |
Synonyme |
[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



